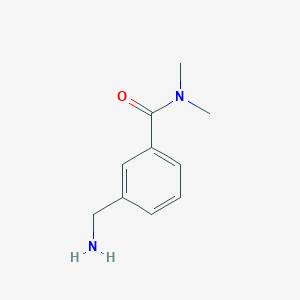

3-(aminomethyl)-N,N-dimethylbenzamide

Description

Research Significance within Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 3-(aminomethyl)-N,N-dimethylbenzamide represents an interesting scaffold for the development of novel chemical transformations. The presence of multiple functional groups—a tertiary amide, a primary amine, and an aromatic ring—offers several sites for chemical modification. Synthetic chemists can explore a variety of reactions to build more complex molecules from this starting material.

General synthetic strategies for N,N-disubstituted benzamides often involve the coupling of a benzoic acid derivative with a secondary amine. For instance, a common approach is the conversion of a substituted benzoic acid to its corresponding acyl chloride, followed by a reaction with dimethylamine (B145610). In the case of this compound, a plausible synthetic route would start from 3-(aminomethyl)benzoic acid, where the amino group would need to be protected before the amide bond formation, followed by deprotection.

Another approach could involve the amination of a pre-formed N,N-dimethylbenzamide core. For example, starting with 3-bromo-N,N-dimethylbenzamide, a nucleophilic substitution with an appropriate nitrogen source could introduce the aminomethyl group. The versatility of these synthetic handles makes this compound a valuable building block in the construction of diverse chemical libraries.

Role of Benzamide (B126) Core Structures in Chemical Biology and Medicinal Chemistry Scaffolds

The benzamide core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of numerous drugs and clinical candidates containing the benzamide moiety. Benzamide derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

The specific substitution pattern of this compound, with an aminomethyl group at the meta-position, is of particular interest. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules such as enzymes and receptors. This makes it a key feature for modulating the biological activity of the parent molecule.

For example, research on the isomeric 4-(aminomethyl)benzamides has revealed their potential as potent entry inhibitors of Ebola and Marburg viruses. uni.lunih.gov This finding suggests that the aminomethylbenzamide scaffold, in general, could be a promising starting point for the design of novel antiviral agents. While the 3-substituted isomer has been less explored, the precedent set by its para-substituted counterpart highlights a significant area for future investigation.

Furthermore, benzamide derivatives have been extensively studied as enzyme inhibitors. They have been shown to target a variety of enzymes, including histone deacetylases (HDACs), tyrosine kinases, and cytochrome P450 enzymes. google.comcenmed.comresearchgate.netresearchgate.net The N,N-dimethylamide portion of the molecule can influence its solubility, metabolic stability, and binding orientation within an active site, further contributing to its potential as a therapeutic scaffold.

Current Research Landscape and Unexplored Opportunities for this compound

The current research landscape for this compound itself is relatively sparse compared to other benzamide derivatives. It is commercially available from several suppliers, indicating its use as a building block in chemical synthesis. google.com Some sources suggest its application as a chemical marker for the identification of bacteria, although detailed research publications on this specific use are not widely available.

The lack of extensive, dedicated studies on this compound presents a significant opportunity for new research. Based on the known activities of related compounds, several unexplored avenues exist:

Antiviral Drug Discovery: Following the discovery of 4-(aminomethyl)benzamides as filovirus entry inhibitors, a systematic investigation into the antiviral potential of the 3-isomer is warranted. uni.lunih.gov

Enzyme Inhibition: The compound could be screened against various enzyme families, such as kinases and HDACs, to identify potential new inhibitors for cancer and other diseases. google.comcenmed.comresearchgate.netresearchgate.net

Central Nervous System (CNS) Applications: Substituted benzamides are known to have activity in the CNS, and the specific substitution pattern of this compound could lead to novel neurological agents. nih.gov

Development of Novel Synthetic Methodologies: The unique combination of functional groups could be exploited to develop new, efficient synthetic reactions.

Chemical Compound Information

| Compound Name |

| This compound |

| 3-(aminomethyl)benzoic acid |

| 3-bromo-N,N-dimethylbenzamide |

| 4-(aminomethyl)benzamide (B1271630) |

| Amisulpride |

| Benzamide |

| Dimethylamine |

| Entinostat (MS-275) |

| Olanzapine |

| Risperidone |

| Sulpiride |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 863548-47-4 |

| Appearance | Solid |

| SMILES | CN(C)C(=O)c1cccc(CN)c1 |

| InChI Key | WONKHTATCMFVOA-UHFFFAOYSA-N |

Properties

IUPAC Name |

3-(aminomethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONKHTATCMFVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588247 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863548-47-4 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Aminomethyl N,n Dimethylbenzamide

Established Synthetic Pathways for 3-(aminomethyl)-N,N-dimethylbenzamide

The synthesis of substituted benzamides like this compound typically begins with a functionalized benzoic acid or benzene (B151609) precursor. A common foundational step is the creation of the N,N-dimethylbenzamide core structure. One straightforward method involves the reaction of a suitable benzene derivative with dimethylcarbamoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) via an aromatic electrophilic substitution reaction. quora.com

A more elaborate and targeted approach for producing aminobenzamides involves multi-step sequences. For instance, a synthetic route could start from 3-nitrobenzoic acid. This precursor would first be converted to its acid chloride, which then reacts with dimethylamine (B145610) to form 3-nitro-N,N-dimethylbenzamide. The final step would involve the reduction of the nitro group to an amine, and subsequent functionalization to the aminomethyl group.

Another established method is the aminomethylation of aminobenzamides. researchgate.net This reaction utilizes reagents like bis(N,N-dimethylamino)methane to introduce the aminomethyl group onto a primary amine. researchgate.net For the target compound, this would imply starting with 3-amino-N,N-dimethylbenzamide and reacting it under specific catalytic conditions to introduce the methyl group to the primary amine.

The synthesis of the related compound, N,N-dimethylbenzamide, can also be achieved through a one-pot reaction from benzyl (B1604629) cyanide and iodobenzene (B50100) using N,N-dimethylformamide (DMF) as the amide source, catalyzed by a copper complex. researchgate.net While this route produces the core amide structure, significant modifications would be required to introduce the aminomethyl group at the meta position.

Advancements in Catalytic Methods for this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. For the synthesis of aminomethylated benzamides, significant advancements have been made using transition metal catalysts.

An effective method has been developed for the aminomethylation of ortho-, meta-, and para-aminobenzamides using bis(N,N-dimethylamino)methane in the presence of catalysts such as Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and Samarium(III) chloride hexahydrate (SmCl₃·6H₂O). researchgate.net This catalytic aminomethylation provides a direct route to N-substituted aniline (B41778) derivatives. researchgate.net The choice of catalyst and solvent significantly impacts the reaction yield. researchgate.net For example, using NiCl₂·6H₂O in ethanol (B145695) has been shown to produce yields as high as 67%. researchgate.net

The following table summarizes the catalytic performance in the aminomethylation of an aminobenzamide, which is a key structural feature of the target molecule. researchgate.net

| Catalyst | Solvent | Yield (%) |

| NiCl₂·6H₂O | EtOH | 67 |

| NiCl₂·6H₂O | EtOH–CHCl₃ | 59 |

| NiCl₂·6H₂O | CHCl₃ | 32 |

| Ni(NO₃)₂·6H₂O | EtOH | 54 |

| SmCl₃·6H₂O | EtOH | 24 |

| Sm(NO₃)₃·6H₂O | EtOH | 15 |

| ZnCl₂·2H₂O | EtOH–CHCl₃ | 5 |

| Cs₂CO₃ | EtOH–CHCl₃ | 5 |

| CuCl₂·2H₂O | EtOH–CHCl₃ | 5 |

| FeCl₃·6H₂O | EtOH–CHCl₃ | 0 |

| Reaction conditions: aminobenzamide:bis(N,N-dimethylamino)methane:carbamide:catalyst = 10:20:10:2, 70°C, EtOH, 12 h. researchgate.net |

Copper-catalyzed reactions have also emerged as a powerful tool for forming the amide bond. researchgate.net One-pot procedures where benzyl alcohols are converted to N,N-dimethyl benzamides have been developed using copper-based catalysts and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net This approach could potentially be adapted for a precursor like 3-(hydroxymethyl)benzyl alcohol to synthesize the target molecule.

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. nih.gov In the context of producing this compound, several principles are particularly relevant.

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents. walisongo.ac.id Catalysts like NiCl₂·6H₂O and SmCl₃·6H₂O are used in small amounts and can be recycled, reducing waste and improving atom economy. researchgate.netwalisongo.ac.id Boric acid has also been investigated as a green catalyst for direct amide condensation, generating only water as a byproduct. walisongo.ac.id

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. nih.gov Research into amide synthesis has explored replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) or even performing reactions in water. unibo.itchemicalbook.com For instance, a sunlight-irradiated synthesis of N,N-dimethylbenzamide has been demonstrated in water, significantly improving the environmental profile of the reaction. chemicalbook.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. walisongo.ac.id Direct amidation and catalytic aminomethylation reactions generally have better atom economy than multi-step routes that involve protecting groups or require harsh activating agents that generate significant waste. researchgate.netwalisongo.ac.id

Use of Renewable Feedstocks: While not yet standard for this specific compound, a long-term green chemistry goal is the use of renewable biomass as a starting material for producing valuable nitrogen-containing chemicals. rsc.orgrsc.org

By focusing on catalytic routes, utilizing safer solvents, and designing processes with high atom economy, the synthesis of this compound can be made more sustainable.

Process Development and Optimization Strategies for Enhanced Yield and Purity of this compound

Optimizing a synthetic process is crucial for industrial-scale production, aiming to increase yield, ensure high purity, and reduce costs. For this compound, several parameters can be fine-tuned.

Solvent Selection: The choice of solvent can dramatically influence reaction outcomes. In a patented method for preparing a related compound, N,N-dimethylbenzamide from isatoic anhydride, different solvents resulted in a wide range of yields and purities. google.com Using methanol (B129727) as a solvent led to a high yield (96.8%) and purity (98.8%), whereas toluene (B28343) resulted in a lower yield (81.3%) and purity (93.6%). google.com

The following table illustrates the effect of solvent on the synthesis of a substituted N,N-dimethylbenzamide. google.com

| Solvent | Reagent | Yield (%) | Purity (%) |

| Methanol | Dimethylamine gas | 96.8 | 98.8 |

| Acetonitrile (B52724) | Dimethylamine aqueous solution | 93.5 | 98.6 |

| N,N-Dimethylformamide | Dimethylamino formic acid | 92.4 | 98.2 |

| Ethylene dichloride | Dimethylamine aqueous solution | 85.0 | 94.0 |

| Toluene | Dimethylamino formic acid | 81.3 | 93.6 |

Catalyst and Reaction Conditions: As shown in the catalytic aminomethylation studies, the selection of the catalyst is critical. researchgate.net NiCl₂·6H₂O provided a significantly higher yield compared to other tested metal salts like those of samarium, zinc, or iron under similar conditions. researchgate.net Further optimization would involve adjusting the catalyst loading, temperature, and reaction time. For instance, copper-catalyzed amidation reactions are often run at elevated temperatures (e.g., 130 °C) for extended periods (12-24 hours) to achieve high conversion. researchgate.net

Purification Methods: Achieving high purity often requires effective purification techniques. Column chromatography on silica (B1680970) gel is a standard laboratory method for purifying amide products. researchgate.netchemicalbook.com On a larger scale, crystallization or distillation might be employed. The optimization process involves selecting an appropriate solvent system for chromatography or crystallization that effectively separates the desired product from byproducts and unreacted starting materials.

Reagent Stoichiometry: Adjusting the ratio of reactants is another key optimization strategy. In many syntheses, using a slight excess of one reagent can drive the reaction to completion, thereby increasing the yield of the desired product. Careful tuning of these ratios is necessary to maximize conversion while minimizing waste and the formation of side products.

Chemical Modifications and Derivative Libraries of 3 Aminomethyl N,n Dimethylbenzamide

Rational Design Principles for 3-(aminomethyl)-N,N-dimethylbenzamide Analogues

The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with a specific biological target. Structure-activity relationship (SAR) studies on related benzamide (B126) derivatives provide a foundational understanding for these design strategies. nih.govnih.gov Key principles include modifying the molecule to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

Computational modeling and the analysis of crystal structures of target proteins can inform the design of analogues that make more favorable interactions with the binding site. nih.gov For instance, modifications are often designed to introduce new hydrogen bond donors or acceptors, lipophilic groups for hydrophobic interactions, or groups that can form ionic bonds. The primary amine of the aminomethyl group is a key site for introducing diversity, allowing for the exploration of the chemical space around this functional group. Similarly, substitutions on the benzamide ring can alter the electronic properties of the molecule and provide additional interaction points. The overarching goal is to systematically modify the scaffold to build a comprehensive understanding of which structural features are essential for the desired biological effect.

| Design Principle | Target Modification Area | Desired Outcome | Example Modification |

| Enhance Target Binding | Aminomethyl Group | Introduce new interactions (H-bonds, hydrophobic) | N-acylation, N-alkylation |

| Modulate Lipophilicity | Benzamide Ring | Improve cell permeability and solubility | Addition of halogen or alkyl groups |

| Explore Chemical Space | Benzamide Ring | Discover novel binding modes | Replacement with heterocyclic rings (e.g., pyrrole, indole) nih.gov |

| Improve Selectivity | Entire Scaffold | Reduce off-target effects | Steric hindrance to prevent binding to unintended targets |

Synthesis of N-substituted Amine Derivatives of this compound

The primary amine of the aminomethyl group is a versatile handle for synthesizing a wide array of N-substituted derivatives. Standard organic chemistry transformations can be readily applied to generate libraries of analogues. Common synthetic routes include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The reaction of this compound with various alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a non-nucleophilic base yields secondary or tertiary amine derivatives.

N-Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) leads to the formation of amide derivatives. This introduces a carbonyl group and can significantly alter the electronic and hydrogen-bonding properties of the side chain.

Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, is a highly effective method for generating a diverse range of secondary and tertiary amines. researchgate.net This approach is particularly valuable for high-throughput synthesis due to its broad substrate scope and generally high yields.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride, Base | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

Benzamide Ring Substitutions and Heterocyclic Replacements

Modifications to the aromatic benzamide ring are a crucial aspect of analogue design. These changes can influence the molecule's conformation, electronic distribution, and ability to interact with the target protein.

Ring Substitutions: Substituents can be introduced onto the benzamide ring to probe for sensitive interaction points within a binding pocket. Standard electrophilic aromatic substitution reactions can be employed, although directing group effects must be considered. Alternatively, substituted benzoic acid precursors can be used in the initial synthesis of the benzamide scaffold. SAR studies on related N-substituted benzamides have shown that the placement and nature of substituents are critical; for example, the introduction of a chlorine atom or a nitro group can sometimes decrease biological activity, highlighting the importance of precise modifications. nih.gov

| Heterocyclic Core | Potential Advantage |

| Pyridine | Introduces a basic nitrogen, potential for new H-bonds |

| Pyrrole | 5-membered ring, different geometry and electronics |

| Indole | Larger aromatic system, potential for π-stacking interactions |

| Thiophene | Bioisostere of phenyl, introduces sulfur atom |

Combinatorial Chemistry Approaches for High-Throughput Synthesis of this compound Libraries

Combinatorial chemistry provides a powerful platform for the rapid, high-throughput synthesis of large libraries of related compounds, which is essential for efficient lead discovery and optimization. scilit.com Solid-phase organic synthesis is a particularly well-suited technique for generating libraries of this compound derivatives. nih.gov

In a typical solid-phase approach, a suitable precursor, such as 3-carboxy-N,N-dimethylbenzamide, is anchored to a solid support (resin). The aminomethyl group can then be synthesized on the resin-bound scaffold. Using a "split-and-pool" strategy, the resin can be divided into multiple portions, with each portion being reacted with a different building block (e.g., a unique aldehyde for reductive amination or a distinct acyl chloride for acylation). 5z.com After the reaction, the resin portions are combined, mixed, and then split again for the next diversification step. This process allows for the exponential generation of a large number of unique compounds in a systematic manner. nih.gov

After the synthesis is complete, the final compounds are cleaved from the resin support for biological screening. This high-throughput methodology enables the exploration of a vast chemical space around the this compound scaffold, facilitating the rapid identification of structure-activity relationships and the discovery of compounds with improved properties.

Structure Activity Relationship Sar Studies of 3 Aminomethyl N,n Dimethylbenzamide Analogues

Methodologies for SAR Elucidation in 3-(aminomethyl)-N,N-dimethylbenzamide Scaffolds

The elucidation of structure-activity relationships for analogues of this compound relies on a combination of synthetic chemistry, biological testing, and computational modeling. A primary methodology involves the systematic modification of different parts of the molecule. This classical approach, often referred to as medicinal chemistry-driven SAR, involves altering substituents on the aromatic ring, modifying the N,N-dimethylamide group, and changing the nature of the aminomethyl linker.

Another powerful technique is the development of pharmacophore models. nih.gov These models identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. For instance, a five-point pharmacophore model developed for aminophenyl benzamide (B126) derivatives identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as key features for activity. nih.gov Such models serve as valuable templates for designing new analogues with a higher probability of being active.

Computational techniques like molecular docking are also employed to visualize and analyze the binding of these analogues to their biological targets. Docking studies can predict the binding orientation and affinity of a compound within the active site of a protein, providing insights into the specific interactions that contribute to its activity. This information is invaluable for explaining observed SAR trends and for guiding the design of new molecules with improved binding characteristics.

Identification of Key Structural Features for Modulatory Activity

Systematic SAR studies on related benzamide scaffolds have highlighted several structural features that are critical for their modulatory activity. While research specifically focused on a broad series of this compound analogues is limited, findings from closely related isomers, particularly the 4-(aminomethyl)benzamides, provide significant insights.

One of the most critical determinants of activity appears to be the position of the aminomethyl group on the benzamide ring. In studies on antifiloviral agents, a 3-(aminomethyl)benzamide (B10948) analogue was found to be significantly less potent than its corresponding 4-(aminomethyl)benzamide (B1271630) counterpart. nih.gov This suggests that the spatial relationship between the aminomethyl group and the benzamide moiety is crucial for optimal interaction with the biological target.

Further SAR studies on 4-(aminomethyl)benzamide derivatives revealed the importance of the substituents on the amide nitrogen and the tertiary amine of the aminomethyl group. nih.gov Modifications in these regions led to significant variations in potency. For example, replacing the piperidine (B6355638) ring in a hit compound with morpholine (B109124) or N-methylpiperazine resulted in decreased activity. nih.gov

The following table summarizes the impact of positional isomerism on the inhibitory activity of aminomethylbenzamides against Ebola virus (EBOV) pseudovirus, highlighting the importance of the substituent position.

| Compound | Structure | Aminomethyl Position | Inhibition (%) at 12.5 µM |

|---|---|---|---|

| Compound A (4-aminomethyl analogue) | 4-(CH2-R)-Ph-CONH-R' | 4-position | 74% |

| Compound B (3-aminomethyl analogue) | 3-(CH2-R)-Ph-CONH-R' | 3-position | 13% |

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory potency. nih.gov

These models typically use molecular field analysis, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the 3D steric and electrostatic properties of the molecules with their activity. For a series of aminophenyl benzamide derivatives acting as Histone Deacetylase (HDAC) inhibitors, a robust 3D-QSAR model was generated with a high correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). nih.gov

The insights derived from such QSAR models are invaluable for lead optimization. For instance, the model for aminophenyl benzamides indicated that hydrophobic character is crucial for HDAC inhibitory activity, and the addition of hydrophobic substituents would likely enhance potency. nih.gov It also suggested that hydrogen bond-donating groups have a positive influence, while electron-withdrawing groups have a negative impact on activity. nih.gov These findings provide clear guidelines for designing more effective inhibitors based on the benzamide scaffold.

The statistical parameters from a representative 3D-QSAR study on aminophenyl benzamide derivatives are presented in the table below.

| Parameter | Value | Significance |

|---|---|---|

| r² (Correlation Coefficient) | 0.99 | Indicates a strong correlation between predicted and actual activity for the training set. |

| q² (Cross-validated Correlation Coefficient) | 0.85 | Demonstrates the model's good predictive power. |

| F-value (Fisher Ratio) | 631.80 | Shows high statistical significance of the model. |

This table is interactive. You can sort and filter the data.

Conformational Analysis and its Impact on SAR in this compound Series

Conformational analysis, the study of the three-dimensional shapes of molecules and their changes, plays a pivotal role in understanding the SAR of flexible molecules like this compound analogues. The biological activity of a compound is often dependent on its ability to adopt a specific conformation, known as the bioactive conformation, which allows it to bind effectively to its target receptor or enzyme.

The flexibility of the aminomethyl linker and the potential for rotation around the amide bond mean that these molecules can exist in multiple conformations. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred low-energy conformations of these analogues. Techniques like Nuclear Overhauser Effect (NOESY) NMR spectroscopy can be used to experimentally study the conformation of molecules in solution. nih.gov

The impact of conformation on activity is well-documented for various drug classes. For example, studies on N-naphthyl-cyclopenta[d]pyrimidines have shown that hindered rotation around a key bond can lead to a significant difference in biological activity. nih.gov An analogue with rotational flexibility was found to be highly potent, while a conformationally restricted analogue was inactive. nih.gov This highlights that the ability of a molecule to adopt the correct 3D shape is as important as its chemical composition.

For the this compound series, conformational analysis would be critical in understanding why the 3-isomer is less active than the 4-isomer. nih.gov It is plausible that the geometry of the 3-substituted analogue prevents it from adopting the optimal conformation required for binding to its biological target, whereas the 4-substituted analogue can achieve this more readily. Future drug design efforts focusing on this scaffold would benefit from incorporating conformational constraints to lock the molecule in a more bioactive shape, potentially leading to enhanced potency.

Computational Chemistry and Molecular Modeling Applications in 3 Aminomethyl N,n Dimethylbenzamide Research

Molecular Dynamics Simulations and Conformational Sampling of 3-(aminomethyl)-N,N-dimethylbenzamide

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic evolution of a molecule's conformation, providing a detailed picture of its flexibility and preferred shapes in different environments (e.g., in a vacuum, in water, or bound to a protein).

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often solvated with explicit water molecules to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating the system to a target temperature and adjusting the pressure to stabilize the system's properties.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect conformational data.

Analysis of the resulting trajectory would allow researchers to perform conformational sampling, identifying the most stable and frequently occurring conformations (or conformers). This information can be visualized through Ramachandran-like plots for dihedral angles or clustered to identify representative structures.

Table 1: Hypothetical Dihedral Angle Analysis for Key Rotatable Bonds in this compound from a Simulated Trajectory (This data is illustrative and represents the type of output generated from an MD simulation analysis.)

| Rotatable Bond | Predominant Dihedral Angle(s) (Degrees) | Occupancy (%) | Implied Conformation |

| Benzene-CH₂ (C-C) | -60, 180, 60 | 45, 35, 20 | Defines the orientation of the aminomethyl group |

| CH₂-NH₂ (C-N) | 180 | 90 | Extended conformation favored |

| Benzene-C(O) (C-C) | 0, 180 | 60, 40 | Co-planar or anti-planar with the aromatic ring |

| C(O)-N(CH₃)₂ (C-N) | 180 | 95 | Planar amide bond due to resonance stabilization |

Ligand-Based Drug Design (LBDD) Approaches Utilizing this compound Structures

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. Instead, it relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active molecules, a model can be built to guide the design of new, potentially more potent compounds.

If this compound were identified as an active "hit" compound, LBDD studies would commence by synthesizing or computationally generating a library of its analogs. These analogs would be created by modifying specific parts of the parent structure, such as substituting the benzene (B151609) ring, altering the length of the aminomethyl linker, or changing the amide group.

Key LBDD techniques applicable include:

Quantitative Structure-Activity Relationship (QSAR): This method develops a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., LogP for lipophilicity, molecular weight, polar surface area, electronic properties), a predictive model is built. For this compound derivatives, a QSAR model could predict the activity of unsynthesized analogs, prioritizing the most promising candidates for synthesis.

Table 2: Example QSAR Data for a Hypothetical Series of this compound Analogs (This data is for illustrative purposes only.)

| Compound ID | Modification on Benzene Ring | cLogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, nM) |

| AMD-001 | H (Parent Compound) | 1.85 | 41.5 | 150 |

| AMD-002 | 4-Chloro | 2.55 | 41.5 | 75 |

| AMD-003 | 4-Methoxy | 1.70 | 50.7 | 210 |

| AMD-004 | 5-Fluoro | 2.05 | 41.5 | 110 |

Structure-Based Drug Design (SBDD) for this compound and its Protein Interactions

In contrast to LBDD, structure-based drug design (SBDD) is possible when the 3D structure of the protein target has been determined, typically through techniques like X-ray crystallography or cryo-electron microscopy. SBDD involves using this structural information to design ligands that can bind to the target with high affinity and selectivity.

If the protein target of this compound were known, molecular docking simulations would be a primary SBDD tool. Docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The simulation places this compound into the binding site of the protein and scores different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

The results of a docking study would highlight key interactions:

The primary amine of the aminomethyl group could act as a hydrogen bond donor.

The carbonyl oxygen of the amide group is a potent hydrogen bond acceptor.

The benzene ring could form pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket.

This information is then used to guide the rational design of new derivatives. For instance, if the benzene ring is in a large hydrophobic pocket, adding a lipophilic substituent might improve binding affinity.

Virtual Screening and Pharmacophore Modeling for Hit Identification based on this compound Motifs

Pharmacophore modeling is a powerful technique in both LBDD and SBDD. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target.

Starting with the structure of this compound, a pharmacophore model could be generated. This model would spatially define:

An aromatic ring feature.

A hydrogen bond donor feature (from the -NH₂).

A hydrogen bond acceptor feature (from the C=O).

A positive ionizable feature (at the protonated amine).

This pharmacophore model can then be used as a 3D query to perform a virtual screen of large compound databases containing millions of molecules. The screening software rapidly filters these databases to identify other molecules that match the pharmacophore model, regardless of their underlying chemical scaffold. This process can identify novel "hit" compounds that are structurally diverse from this compound but share the same key interaction features.

Theoretical ADME Prediction Research Methodologies for this compound Derivatives

Before a compound can be a successful drug, it must have favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. Computational methods can predict these properties early in the drug discovery process, saving significant time and resources.

For this compound and its derivatives, various in silico models would be applied:

Absorption: Models can predict properties like aqueous solubility, membrane permeability (e.g., using Caco-2 cell models), and potential for being a substrate of P-glycoprotein.

Distribution: Predictions include plasma protein binding, blood-brain barrier penetration (calculated as LogBB), and volume of distribution (Vd).

Metabolism: Computational tools can predict the most likely sites of metabolism on the molecule by cytochrome P450 enzymes. For this compound, potential sites include the N-demethylation of the amide, oxidation of the benzene ring, or deamination of the aminomethyl group.

Excretion: Properties related to renal clearance can be estimated.

Toxicity (ADMET): Early toxicity flags can be raised by screening for structural motifs known to be associated with adverse effects, such as hERG channel inhibition or mutagenicity.

Table 3: Illustrative In Silico ADME Predictions for this compound (This data is hypothetical and represents typical output from ADME prediction software.)

| ADME Property | Predicted Value/Classification | Implication |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Blood-Brain Barrier (LogBB) | -0.8 | Likely poor penetration into the central nervous system |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Human Intestinal Absorption | >90% | Likely well-absorbed orally |

| Plasma Protein Binding | ~65% | Moderate binding to plasma proteins |

By integrating these computational approaches, researchers can build a comprehensive profile of this compound and its analogs, efficiently guiding the design and prioritization of new molecules with enhanced therapeutic potential and drug-like properties.

In Vitro Biochemical and Cellular Mechanistic Investigations of 3 Aminomethyl N,n Dimethylbenzamide and Its Analogues

Biological Target Identification and Validation Methodologies (In Vitro) for 3-(aminomethyl)-N,N-dimethylbenzamide6.2. Enzyme Inhibition Kinetics and Mechanistic Studies (In Vitro)6.3. Receptor Binding Affinities and Selectivity Profiling (In Vitro)6.4. Cellular Pathway Modulation Studies (In Vitro Cell-Based Assays)6.5. Development and Optimization of High-Throughput Biochemical and Cellular Assays for 3-(aminomethyl)-N,N-dimethylbenzamide Screening

Without any published research on this compound, it is not possible to provide scientifically accurate information, data tables, or detailed research findings as requested. The methodologies mentioned in the search results are general approaches in the field of drug discovery and cannot be specifically applied to this compound without experimental data.

Therefore, the generation of a thorough and informative article strictly adhering to the provided outline for this compound is not feasible due to the absence of relevant scientific information.

Advanced Analytical Techniques for Characterization and Quantification in 3 Aminomethyl N,n Dimethylbenzamide Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are paramount for elucidating the molecular structure of 3-(aminomethyl)-N,N-dimethylbenzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a key technique to confirm the connectivity and chemical environment of the atoms within the this compound molecule. In ¹H NMR, the different types of protons would give distinct signals, and their integration, chemical shift, and splitting patterns would provide a wealth of structural information. Similarly, ¹³C NMR would identify the number of unique carbon environments.

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Integration |

|---|---|---|---|

| N(CH₃)₂ | 2.8 - 3.1 | Singlet | 6H |

| Ar-CH₂-N | 3.8 - 4.2 | Singlet or Doublet | 2H |

| -NH₂ | 1.5 - 3.0 (broad) | Singlet | 2H |

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. While experimental mass spectra are not readily found in literature, predicted data is available. High-resolution mass spectrometry would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₄N₂O).

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 179.11789 |

| [M+Na]⁺ | 201.09983 |

| [M-H]⁻ | 177.10333 |

| [M]⁺ | 178.11006 |

Data sourced from computational predictions. uni.lu

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the amide, and the C-N bonds, as well as vibrations associated with the aromatic ring.

Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch | 3300 - 3500 |

| Amide | C=O stretch | 1630 - 1680 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), would be suitable. The compound would be detected by a UV detector, typically in the range of 210-280 nm, owing to its aromatic ring. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be employed, particularly when coupled with a mass spectrometer (GC-MS). However, due to the primary amine and amide functional groups, this compound has polar characteristics and may require derivatization to increase its volatility and thermal stability for optimal GC analysis. Without derivatization, peak tailing and poor resolution might occur.

X-ray Crystallography and Solid-State Characterization of this compound

To date, there are no published reports of the single-crystal X-ray diffraction analysis of this compound.

X-ray Crystallography , if a suitable single crystal could be grown, would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the primary amine and the amide carbonyl group. Such data is crucial for understanding the compound's physical properties and for computational modeling studies.

Other solid-state characterization techniques like Powder X-ray Diffraction (PXRD) could be used to analyze the crystallinity of a bulk sample and to identify different polymorphic forms if they exist. Differential Scanning Calorimetry (DSC) would be employed to determine the melting point and to study phase transitions, while Thermogravimetric Analysis (TGA) would provide information on the thermal stability of the compound.

Future Research Directions and Unexplored Potential of 3 Aminomethyl N,n Dimethylbenzamide

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The advent of Artificial Intelligence (AI) and Machine Learning (ML) has started to revolutionize drug discovery and chemical research by enhancing efficiency, reducing costs, and improving success rates. stmjournals.com These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize molecular structures, offering significant potential for the study of 3-(aminomethyl)-N,N-dimethylbenzamide.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Use of algorithms to predict bioactivity, toxicity, and pharmacokinetic properties based on the molecular structure. | Rapidly screen for potential therapeutic uses and identify potential liabilities early in development. |

| Target Identification | Analysis of large-scale biological data to identify potential protein targets with which the compound might interact. | Uncover new mechanisms of action and expand the therapeutic potential of the compound. |

| De Novo Design | Generative models to design novel analogues of this compound with optimized properties. | Create next-generation compounds with improved potency, selectivity, and drug-like characteristics. |

| Synthetic Route Prediction | AI tools to devise efficient and cost-effective synthesis pathways for the compound and its derivatives. | Streamline chemical production and reduce the environmental impact of synthesis. |

Potential for Scaffold Hopping and Bioisosteric Replacements in Novel Chemical Entities

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design aimed at discovering novel chemical entities with improved properties. nih.gov These techniques involve modifying the core structure (scaffold) or specific functional groups of a molecule to enhance potency, selectivity, and pharmacokinetic characteristics, or to circumvent existing patents. nih.govresearchgate.net

Scaffold hopping involves replacing the central molecular framework of this compound while maintaining the spatial arrangement of key binding features. This could lead to the discovery of entirely new classes of compounds that retain the biological activity of the original molecule but possess superior drug-like properties. researchgate.net

Bioisosteric replacement , on the other hand, focuses on substituting specific functional groups with other groups that have similar physical or chemical properties. researchgate.net This can lead to significant improvements in the molecule's behavior. For the this compound structure, several bioisosteric replacements could be explored. For example, the amide bond, which is crucial for the activity of many benzamides, could be replaced with bioisosteres like esters, thioamides, or triazoles to modulate the compound's stability and binding interactions. nih.gov

These strategies represent a powerful approach to systematically explore the chemical space around this compound, potentially leading to the development of new and improved therapeutic agents. researchgate.netnih.gov

Table 2: Potential Bioisosteric Replacements for this compound

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Amide (-CONH-) | Thioamide, Ester, Urea, Triazole nih.gov | To alter hydrogen bonding capacity, metabolic stability, and conformational preference. |

| Benzene (B151609) Ring | Pyridine (B92270), Thiophene, Pyrazole | To modify solubility, polarity, and potential for pi-stacking interactions. |

| N,N-dimethyl Group | Pyrrolidine, Piperidine (B6355638), Morpholine (B109124) | To constrain the conformation and alter the basicity and steric profile. |

| Aminomethyl Group | Hydroxymethyl, Methoxy, Halogen | To modify the size, polarity, and hydrogen bonding potential of the substituent. |

Development of Advanced Methodologies for Investigating this compound Interactions

A deep understanding of how this compound interacts with its biological targets at a molecular level is fundamental for rational drug design. Future research will likely employ a suite of advanced analytical and computational techniques to elucidate these interactions with high precision.

Computational methods such as molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies can be performed on benzamide (B126) derivatives to identify the key structural features required for their biological activity. nih.gov These in silico techniques can predict the binding pose of this compound within a target's active site and quantify how structural modifications affect its affinity.

Experimentally, advanced spectroscopic techniques like Circular Dichroism (CD) can be utilized. The benzamide chromophore is widely used in stereochemical studies, and CD analysis can provide valuable information on the compound's conformation and its interactions with chiral biological macromolecules. researchgate.net Techniques such as X-ray crystallography of the compound bound to its target protein can provide a static, high-resolution snapshot of the binding mode, revealing critical contact points.

These advanced methodologies will provide a detailed picture of the structure-activity relationships, guiding the rational design of more potent and selective analogues of this compound.

Emerging Applications of Benzamide Derivatives in Chemical Biology and Material Sciences

While the primary focus for many benzamide derivatives has been in medicinal chemistry, their unique structural and chemical properties make them attractive candidates for applications in the broader fields of chemical biology and material sciences. ontosight.aiwalshmedicalmedia.com

In chemical biology , benzamide derivatives can be developed as chemical probes to study biological processes. Their ability to interact with specific biological targets can be harnessed to design fluorescently labeled or biotinylated versions of this compound. These probes would enable researchers to visualize the localization of target proteins within cells or to isolate and identify binding partners.

In material sciences , the rigid structure and hydrogen-bonding capabilities of the benzamide core are of interest. ontosight.ai Benzamide derivatives have been investigated for the creation of organic materials with specific properties, such as thermal stability and optical transparency. researchgate.net The self-assembly properties of benzamide-containing molecules could be exploited to create novel supramolecular structures, gels, or liquid crystals. Furthermore, the substitution pattern on this compound could be tailored to control these self-assembly processes, leading to materials with tunable properties. Research into how substitutions, such as fluorination, can suppress disorder in benzamide crystals points toward their potential in creating highly ordered materials. acs.org

The exploration of these emerging applications could significantly broaden the utility of this compound and its derivatives beyond their traditional roles.

Q & A

Basic: What are the optimal synthetic routes for 3-(aminomethyl)-N,N-dimethylbenzamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves reacting 3-(aminomethyl)benzoic acid derivatives with dimethylamine. A common approach includes:

- Step 1: Convert 3-(aminomethyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

- Step 2: React the acid chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .

- Yield Optimization: Use excess dimethylamine (1.5–2.0 equivalents) and monitor reaction progress via TLC (e.g., 19:1 DCM:MeOH, Rf ≈ 0.34) . Purification via column chromatography or recrystallization improves purity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃):

- N-CH₃ groups: Singlets at δ 2.97 and 3.16 ppm .

- Aminomethyl (-CH₂NH₂): A triplet near δ 3.5–4.0 ppm (coupling with adjacent NH₂).

- IR (cm⁻¹):

- Amide C=O stretch: ~1673 cm⁻¹ .

- N-H stretch (NH₂): Broad band ~3270–3405 cm⁻¹ .

- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z = 207.1 (calculated for C₁₀H₁₄N₂O).

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?

Methodological Answer:

Discrepancies often arise from rotameric equilibria or hydrogen bonding :

- Variable Temperature (VT) NMR: Conduct experiments at −40°C to slow conformational exchange, resolving split peaks for N-CH₃ groups .

- Deuterated Solvent Screening: Use DMSO-d₆ to stabilize NH₂ protons via hydrogen bonding, simplifying splitting patterns .

- X-ray Crystallography: Confirm molecular geometry and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions) .

Advanced: What strategies are recommended for enhancing the stability of this compound in aqueous solutions during biological assays?

Methodological Answer:

- pH Control: Maintain pH 6.5–7.5 using phosphate buffers to prevent hydrolysis of the amide bond .

- Lyophilization: Store lyophilized powder at −20°C and reconstitute in DMSO for assay workflows .

- Co-solvents: Use 10% PEG-400 or cyclodextrin derivatives to improve solubility and reduce aggregation .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of vapors .

- Waste Disposal: Collect organic waste separately and neutralize acid chlorides with 5% sodium bicarbonate before disposal .

Advanced: How does the electronic environment of the aminomethyl group influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Frontier Orbital Analysis: The electron-donating NH₂ group increases electron density at the benzamide ring, enhancing electrophilic substitution at the para position .

- Nucleophilic Reactivity: Protonation of the NH₂ group (e.g., in acidic conditions) generates a -CH₂NH₃⁺ moiety, which can participate in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution and predict reaction sites .

Advanced: What computational methods are suitable for predicting the interaction of this compound with biological targets like kinases?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., WEE1 kinase), focusing on hydrogen bonds between the amide group and conserved residues (e.g., Asp487) .

- MD Simulations (GROMACS): Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .

- QSAR Models: Corolate substituent effects (e.g., methyl vs. trifluoromethyl groups) with IC₅₀ values from enzymatic assays .

Basic: What chromatographic methods are effective for purifying this compound?

Methodological Answer:

- Normal-Phase HPLC: Use a silica column with gradient elution (hexane:EtOAc 70:30 → 50:50) .

- Reverse-Phase HPLC (C18): Mobile phase: 0.1% TFA in water/acetonitrile (60:40), flow rate 1 mL/min, UV detection at 254 nm .

- TLC Validation: Spot purity using 19:1 DCM:MeOH; visualize under UV or ninhydrin stain for NH₂ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.